N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
"N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride" is a benzothiazole-derived compound with a complex structure featuring two benzothiazole moieties linked via a carboxamide bridge. The molecule includes a dimethylaminopropyl group and a 4-methyl-substituted benzothiazole ring, which contribute to its physicochemical and biological properties.
A structurally similar compound, N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8), has a molecular formula of C₂₁H₂₃ClN₄O₂S₂ and a molecular weight of 463.0 g/mol. This analog differs by a methoxy substituent instead of a methyl group on the benzothiazole ring, which may influence solubility and receptor binding .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2.ClH/c1-14-8-6-11-17-18(14)23-21(28-17)25(13-7-12-24(2)3)20(26)19-22-15-9-4-5-10-16(15)27-19;/h4-6,8-11H,7,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDDTDBYOYTMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a unique combination of a thiazole ring and a dimethylamino propyl chain, which enhances both solubility and biological activity compared to other compounds lacking these features. The structure can be summarized as follows:
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃OS |
| Molecular Weight | 357.87 g/mol |
| CAS Number | 1217083-21-0 |
Anticancer Properties
Numerous studies indicate that compounds similar to this compound exhibit significant anticancer activities against various cell lines. The thiazole moiety is particularly associated with cytotoxic effects, while the dimethylamino group enhances interactions with biological targets involved in cancer progression.
-
Cell Line Studies :
- The compound has demonstrated cytotoxicity against several cancer cell lines, including NIH/3T3 (mouse embryonic fibroblast) and A549 (human lung carcinoma) cells. For instance, similar thiazole derivatives have shown IC₅₀ values in the low micromolar range, indicating potent activity against these lines .
-
Mechanisms of Action :
- The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of Bcl-2 family proteins . Molecular dynamics simulations have suggested that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives reveals critical insights into how structural modifications influence biological activity:
- Thiazole Ring : Essential for cytotoxic activity; modifications at specific positions can enhance or reduce potency.
- Dimethylamino Group : Increases solubility and enhances binding affinity to biological targets.
For example, compounds with electron-donating groups at the para position of the phenyl ring have shown increased activity due to improved electronic properties .
Case Studies
- Case Study 1: Antitumor Activity
- Case Study 2: Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related benzothiazole derivatives from the evidence:
Key Structural and Functional Differences
Substituent Effects: The target compound and CAS 1052530-89-8 differ in the benzothiazole substituent (methyl vs. methoxy). Methoxy groups generally enhance solubility but may reduce membrane permeability compared to methyl groups . Compound 4d features a 4-methylbenzylidene group and a nitrobenzothiazole moiety, which are critical for its VEGFR-2 inhibitory activity. Its higher molecular weight (470.59 vs.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step amidation and alkylation, similar to Compound 29 and 31 , which required precise control of reaction conditions (e.g., nitrogen atmosphere, reflux) to achieve >98% purity .
This suggests that the target’s methyl and dimethylaminopropyl groups could be optimized for similar pathways .
Research Findings and Limitations
- Activity Gaps: Direct biological data for the target compound are absent in the evidence.
- Synthetic Challenges: The dimethylaminopropyl group in the target compound may introduce solubility issues, as seen in other charged amines, necessitating formulation adjustments for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
